molecular formula C20H18O4 B049173 Glabrene CAS No. 60008-03-9

Glabrene

Cat. No. B049173
CAS RN: 60008-03-9
M. Wt: 322.4 g/mol
InChI Key: NGGYSPUAKQMTNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex organic compounds often involves strategic molecular assembly from smaller units. A concept known as reticular synthesis, which uses secondary building units to direct the assembly of ordered frameworks, represents a foundational approach in creating materials with predetermined structures, compositions, and properties (Yaghi et al., 2003). This methodology could be relevant for synthesizing glabrene by directing the assembly of its molecular structure through specific bonding patterns.

Molecular Structure Analysis

The molecular structure of compounds closely relates to their function and properties. For instance, the crystal structure analysis of molecular compounds with toluene demonstrates how molecular packing can influence the physical and chemical properties of a substance (Chatani et al., 1993). Understanding glabrene's molecular structure through similar analyses could elucidate its interaction potential and stability characteristics.

Chemical Reactions and Properties

The stereochemistry of molecules like glabrescol, which may share structural similarities with glabrene, highlights the importance of molecular configuration in determining chemical reactivity and interaction with other molecules (Bellenie & Goodman, 2001). Analyzing glabrene's chemical reactions and properties requires a detailed understanding of its stereochemistry and how it influences reactivity.

Physical Properties Analysis

The study of related compounds, such as graphene nanosheets, provides insights into how the physical form of a substance can impact its applications, particularly in nanotechnology and materials science (Guo & Dong, 2011). Analyzing glabrene's physical properties, such as solubility, stability, and form, would be crucial for its potential applications in various scientific fields.

Chemical Properties Analysis

The synthesis and properties of composites, like polystyrene/graphite nanocomposites, reveal the significance of chemical composition and structure in determining material characteristics (Xiao et al., 2002). A comprehensive analysis of glabrene's chemical properties, including its reactivity with other substances and stability under different conditions, would provide valuable information for its scientific and practical applications.

Scientific Research Applications

Safety And Hazards

The safety data sheet for Glabrene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While Glabrene has been studied for its various biological properties, more research is needed to fully understand its potential applications . It has been suggested for potential use in cosmetic industries due to its skin-lightening properties .

properties

IUPAC Name

8-(7-hydroxy-2H-chromen-3-yl)-2,2-dimethylchromen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-10,21-22H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGYSPUAKQMTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208715
Record name 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glabrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glabrene

CAS RN

60008-03-9
Record name Glabrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60008-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glabrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLABRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y321Q75O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glabrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 - 203 °C
Record name Glabrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360
Citations
S Tamir, M Eizenberg, D Somjen, S Izrael… - The Journal of steroid …, 2001 - Elsevier
… of glabrene in vivo were tissue specific and similar to those of estradiol. The effect of increasing concentrations of glabrene … This is the first study to indicate that glabrene, an isoflavene …
Number of citations: 321 www.sciencedirect.com
O Nerya, J Vaya, R Musa, S Izrael… - Journal of agricultural …, 2003 - ACS Publications
… for glabrene and isoliquiritigenin were 3.5 and 8.1 μM, respectively, when tyrosine was used as substrate. The effects of glabrene and … This is the first study indicating that glabrene and …
Number of citations: 406 pubs.acs.org
D Somjen, S Katzburg, J Vaya, AM Kaye… - The Journal of Steroid …, 2004 - Elsevier
… The response to glabrene was reduced by this pretreatment. Both glabridin and glabrene stimulated … Glabrene activity was not inhibited by raloxifene. Therefore, glabridin shows greater …
Number of citations: 80 www.sciencedirect.com
D Somjen, E Knoll, J Vaya, N Stern, S Tamir - The Journal of steroid …, 2004 - Elsevier
… and estrogen-like compounds, such as glabridin and glabrene, is of obvious interest. In the … E2 whereas, glabrene behaved differently. Moreover, glabrene also had characteristics of a …
Number of citations: 146 www.sciencedirect.com
NK Katari, R Gundla, PK Reddy, A Vanam, A Talatam… - 2021 - journals.accscience.com
… , lapatinib, and glabrene suggested that glabrene is likewise a competitive … glabrene revealed that glabrene formed complex with Her2 with binding energy of −11.3 kcal/mol. Glabrene …
Number of citations: 5 journals.accscience.com
J Liu, X Deng, X Liang, L Li - Journal of Biochemical and …, 2021 - Wiley Online Library
… This study systematically investigated the effects of phytoestrogen glabrene on … was all restored by glabrene treatment. The present study indicated that glabrene might be a potential …
Number of citations: 4 onlinelibrary.wiley.com
T Kinoshita, Y Tamura, K Mizutani - Natural Product Letters, 1997 - Taylor & Francis
… However, the present study revealed that some of "C resonances of glabrene dimethyl ether (… (6 55.4 and 55.7 ppm) for two methoxyl carbon resonances of glabrene dimethyl ether …
Number of citations: 18 www.tandfonline.com
C Simmler, GF Pauli, SN Chen - Fitoterapia, 2013 - Elsevier
… When testing on human female osteoblasts at 300 nM, Glab and its derivative, glabrene, have been demonstrated to favor the production of 1,25(OH) 2 D 3 which in turn up-regulated …
Number of citations: 248 www.sciencedirect.com
R Simons, JP Vincken, LAM Mol, SAM The… - Analytical and …, 2011 - Springer
… This is in agreement with the fact that glabrene is considered one of the … of glabrene for both ER subtypes, however, has not yet been established. Our results indicate that the glabrene-…
Number of citations: 45 link.springer.com
C Yang, A Alam, FA Alhumaydhi, MS Khan… - Molecules, 2022 - mdpi.com
… Altogether, we propose that Glabrene and LIC can be further explored in clinical settings to … files of the docked Glabrene and LIC. The analysis found that Glabrene and LIC interact with …
Number of citations: 9 www.mdpi.com

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